molecular formula C18H19FN2O2 B5516831 N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5516831
M. Wt: 314.4 g/mol
InChI Key: MBCXPFHMKOISCM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-2-1-3-17(12-16)20-18(22)15-6-4-14(5-7-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCXPFHMKOISCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate benzamide with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide
  • N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
  • N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide

Uniqueness

N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

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